2,5-Cyclohexadien-1-one, 4-thioxo-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-thioxo- is an organic compound with the molecular formula C6H4OSThis compound is characterized by a cyclohexadienone ring with a thioxo group at the 4-position, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-thioxo- typically involves the oxidation of 4-thioxo-2,5-cyclohexadien-1-one. One common method includes the use of peroxytrifluoroacetic acid in the presence of trifluoroacetic anhydride and methylene chloride . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-thioxo- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-thioxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its reactive nature.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-thioxo- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in various catalytic processes. The molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Diazo-2,5-cyclohexadien-1-one: Similar in structure but contains a diazo group instead of a thioxo group.
2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene): Contains an additional oxo group, making it more reactive.
Uniqueness
2,5-Cyclohexadien-1-one, 4-thioxo- is unique due to its thioxo group, which imparts distinct chemical properties. This makes it particularly useful in redox chemistry and as a precursor for synthesizing sulfur-containing compounds .
Properties
CAS No. |
84615-34-9 |
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Molecular Formula |
C6H4OS |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
4-sulfanylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4OS/c7-5-1-3-6(8)4-2-5/h1-4H |
InChI Key |
IHCMWJVAKYLRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)C=CC1=O |
Origin of Product |
United States |
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